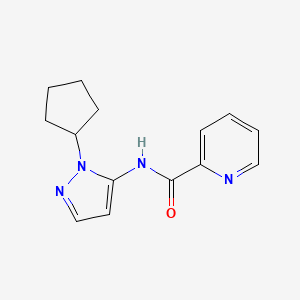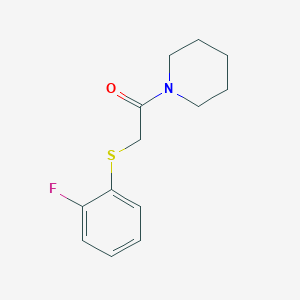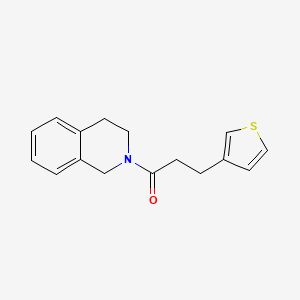
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide, also known as CPP or CPPene, is a chemical compound that has been widely studied for its potential as a therapeutic agent. CPPene is a pyrazole derivative that has been shown to have anti-cancer and anti-inflammatory properties.
Mechanism of Action
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene works by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for cell division. By inhibiting topoisomerase II, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have antioxidant properties, which may help protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research on N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene. One area of interest is in developing new formulations of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene that are more soluble and easier to work with. Another area of interest is in exploring the potential of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in combination with other drugs to enhance its anti-cancer effects.
Synthesis Methods
The synthesis of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene involves the reaction of 2-cyclopentyl-3-hydroxy-1,4-naphthoquinone with 3-amino-2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with a reducing agent to yield N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene.
Scientific Research Applications
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and Crohn's disease.
properties
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(12-7-3-4-9-15-12)17-13-8-10-16-18(13)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNSWMRNZXPJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)